molecular formula C9H6ClF3N2O3 B3382934 2-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide CAS No. 379255-54-6

2-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3382934
CAS No.: 379255-54-6
M. Wt: 282.6 g/mol
InChI Key: RYTMEIIXQFXCOX-UHFFFAOYSA-N
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Description

2-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C9H6ClF3N2O3. This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with an acetamide moiety. It is known for its applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Nitration: The starting material, 2-chloro-4-(trifluoromethyl)aniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the chloro group.

    Acetylation: The nitrated product is then acetylated using acetic anhydride in the presence of a base such as pyridine to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: The major product is 2-amino-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

2-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

    Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants and pests.

    Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.

    Signal Transduction Pathways: It can interfere with signal transduction pathways by modulating the activity of key proteins involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide: can be compared with other compounds such as:

Uniqueness

  • The presence of the trifluoromethyl group in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to similar compounds without this group.
  • Its specific substitution pattern on the phenyl ring also contributes to its distinct chemical behavior and biological activity.

Properties

IUPAC Name

2-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2O3/c10-4-8(16)14-6-2-1-5(9(11,12)13)3-7(6)15(17)18/h1-3H,4H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTMEIIXQFXCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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